2-(2-Bromophenyl)-2-methoxyethan-1-amine
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Overview
Description
2-(2-Bromophenyl)-2-methoxyethan-1-amine is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a methoxyethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-2-methoxyethan-1-amine can be achieved through several methods. One common approach involves the bromination of a phenyl ring followed by the introduction of a methoxyethanamine group. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity of the brominating agent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes followed by amination reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can improve the sustainability of the production methods .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-2-methoxyethan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation Reactions: Products include phenolic compounds or quinones.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
2-(2-Bromophenyl)-2-methoxyethan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets. The bromine atom and methoxyethanamine group can participate in various biochemical pathways, leading to the modulation of enzyme activities or receptor functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromophenethylamine: Similar structure but lacks the methoxy group.
2-Bromoacetophenone: Contains a carbonyl group instead of the methoxyethanamine group.
(2-Bromophenyl)diphenylphosphine: Contains a diphenylphosphine group instead of the methoxyethanamine group
Uniqueness
2-(2-Bromophenyl)-2-methoxyethan-1-amine is unique due to the presence of both a bromine atom and a methoxyethanamine group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C9H12BrNO |
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Molecular Weight |
230.10 g/mol |
IUPAC Name |
2-(2-bromophenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C9H12BrNO/c1-12-9(6-11)7-4-2-3-5-8(7)10/h2-5,9H,6,11H2,1H3 |
InChI Key |
VOIPGILBMJYRJP-UHFFFAOYSA-N |
Canonical SMILES |
COC(CN)C1=CC=CC=C1Br |
Origin of Product |
United States |
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